

# Spectroscopic Characterization of 3-chloro-N-(2-methylphenyl)propanamide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	3-chloro-N-(2-methylphenyl)propanamide
CAS No.:	19422-76-5
Cat. No.:	B098067

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## Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **3-chloro-N-(2-methylphenyl)propanamide**. As a key intermediate in various synthetic pathways, unambiguous structural confirmation is paramount for researchers, scientists, and drug development professionals. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate and verify the molecular structure. Each section presents not only the acquired data but also the underlying scientific principles and experimental rationale, ensuring a thorough and practical understanding for the user.

## Compound Profile

Prior to analysis, establishing a fundamental profile of the target compound is essential for contextualizing the spectroscopic data.

- Compound Name: **3-chloro-N-(2-methylphenyl)propanamide**

- Synonyms: 3-chloro-N-(o-tolyl)propanamide
- CAS Number: 23935-03-7
- Molecular Formula: C<sub>10</sub>H<sub>12</sub>ClNO
- Molecular Weight: 197.66 g/mol

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// Aromatic ring representation edge [style=dashed, color="#5F6368"]; C4 -- C6; C5 -- C7; C6 --  
C8; C7 -- C9; C8 -- C4; C9 -- C5; } end_dot Figure 1: Structure of 3-chloro-N-(2-  
methylphenyl)propanamide.
```

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the carbon-hydrogen framework.

## Rationale & Experimental Design

The choice of NMR experiments is dictated by the need to identify all unique proton and carbon environments and their connectivity. A standard suite of  $^1\text{H}$ ,  $^{13}\text{C}$ , and DEPT-135 experiments provides a complete picture.

- Solvent Selection: Deuterated chloroform ( $\text{CDCl}_3$ ) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined solvent residual peak, which does not interfere with the analyte signals.
- Experiment Suite:
  - $^1\text{H}$  NMR: To determine the number of distinct proton environments, their chemical shifts, integrations (relative number of protons), and coupling patterns (neighboring protons).
  - $^{13}\text{C}$  NMR: To identify all unique carbon environments.
  - DEPT-135: A crucial experiment for differentiating between  $\text{CH}$ ,  $\text{CH}_2$ , and  $\text{CH}_3$  carbons, which appear as positive, negative, and positive signals, respectively. Quaternary carbons (including  $\text{C}=\text{O}$ ) are not observed in a DEPT-135 spectrum.

## Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve approximately 10-20 mg of **3-chloro-N-(2-methylphenyl)propanamide** in ~0.7 mL of  $\text{CDCl}_3$ .
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Acquire data on a 400 MHz (or higher) spectrometer.
- Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity and ensure high spectral resolution.
- $^1\text{H}$  Acquisition: Acquire the proton spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) are averaged to ensure a good signal-to-noise ratio.
- $^{13}\text{C}$  & DEPT-135 Acquisition: Acquire the carbon and DEPT spectra. These require a greater number of scans due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## $^1\text{H}$ NMR Analysis

The  $^1\text{H}$  NMR spectrum provides a detailed map of the proton environments.

Table 1:  $^1\text{H}$  NMR Data (Predicted, 400 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.0 - 8.5	Broad Singlet	1H	N-H	<b>Amide protons are exchangeable and often appear as broad signals. Its chemical shift is concentration-dependent.</b>
~7.1 - 7.6	Multiplet	4H	Ar-H	Aromatic protons on the o-tolyl group. The ortho-substitution pattern leads to a complex multiplet.
3.89	Triplet (t)	2H	-CH <sub>2</sub> -Cl	The methylene group adjacent to the electronegative chlorine atom is significantly deshielded. It appears as a triplet due to coupling with the adjacent CH <sub>2</sub> group.
2.85	Triplet (t)	2H	-CO-CH <sub>2</sub> -	This methylene group is adjacent to the carbonyl group and is

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
				coupled to the other methylene group, resulting in a triplet.

| 2.25 | Singlet (s) | 3H | Ar-CH<sub>3</sub> | The methyl group attached to the aromatic ring is a singlet as it has no adjacent proton neighbors. |

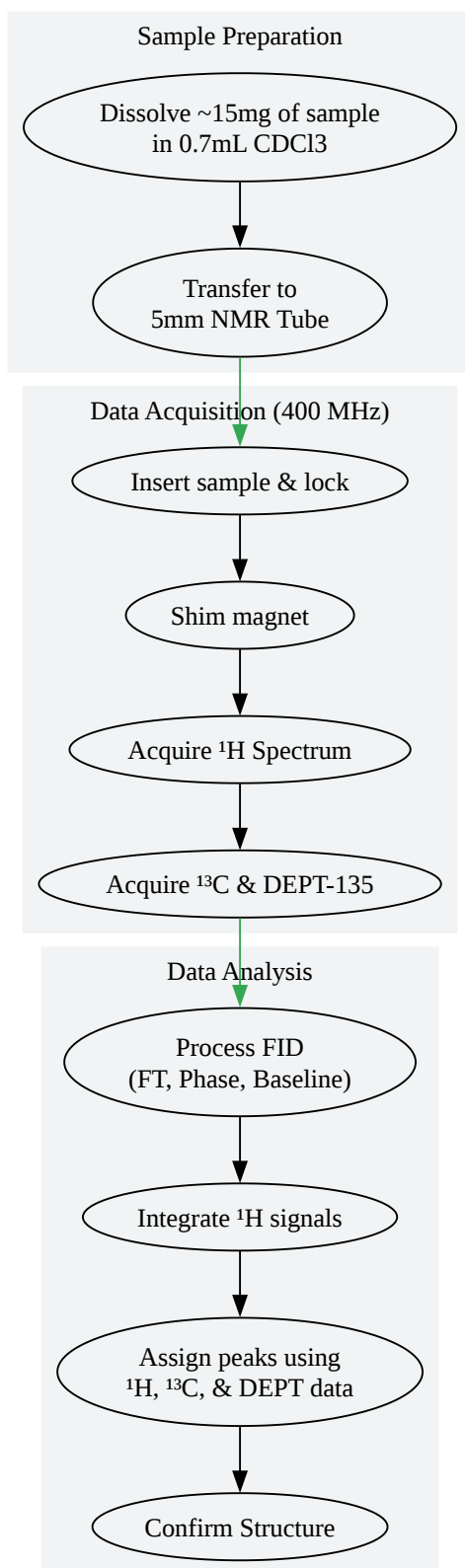
## <sup>13</sup>C NMR & DEPT-135 Analysis

The combination of broadband <sup>13</sup>C and DEPT-135 spectra allows for the unambiguous assignment of all carbon atoms.

Table 2: <sup>13</sup>C NMR & DEPT-135 Data (Predicted, 100 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	DEPT-135 Phase	Assignment	Rationale
~169.5	Absent	C=O	<b>The carbonyl carbon of the amide group is highly deshielded and appears at a characteristic downfield shift.[1]</b>
~135.8	Absent	C-NH	Aromatic quaternary carbon directly attached to the nitrogen.
~130.5	Positive	Ar-CH	Aromatic methine carbon.
~129.2	Absent	C-CH <sub>3</sub>	Aromatic quaternary carbon bearing the methyl group.
~126.9	Positive	Ar-CH	Aromatic methine carbon.
~125.4	Positive	Ar-CH	Aromatic methine carbon.
~124.1	Positive	Ar-CH	Aromatic methine carbon.
~41.5	Negative	-CO-CH <sub>2</sub> -	Aliphatic CH <sub>2</sub> group adjacent to the carbonyl.
~39.8	Negative	CH <sub>2</sub> -Cl	Aliphatic CH <sub>2</sub> group adjacent to the chlorine atom.

| ~17.8 | Positive | Ar-CH<sub>3</sub> | The methyl carbon attached to the aromatic ring. |



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## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups within a molecule.

### Rationale & Experimental Design

The primary goal of IR analysis for this compound is to confirm the presence of the secondary amide functional group and the carbon-chlorine bond. Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

### Experimental Protocol: ATR-FTIR

- **Background Spectrum:** Record a background spectrum of the clean ATR crystal to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
- **Sample Application:** Place a small amount of the solid **3-chloro-N-(2-methylphenyl)propanamide** onto the ATR crystal.
- **Apply Pressure:** Use the pressure clamp to ensure firm contact between the sample and the crystal.
- **Data Acquisition:** Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

### Spectral Interpretation

The IR spectrum is characterized by several key absorption bands that are diagnostic for the amide functionality.

Table 3: Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Functional Group Vibration
~3270	Strong, Sharp	N-H Stretch	The stretching vibration of the N-H bond in a secondary amide. [2][3]
~3060	Medium	Aromatic C-H Stretch	Stretching of C-H bonds on the aromatic ring.[4]
~2950	Medium	Aliphatic C-H Stretch	Stretching of C-H bonds in the ethyl chain.[4]
~1660	Strong, Sharp	Amide I (C=O Stretch)	The carbonyl stretch is the most intense band in the spectrum and is characteristic of amides.[2]
~1540	Strong	Amide II (N-H Bend)	A combination of N-H in-plane bending and C-N stretching, characteristic of secondary amides.[2]
~750	Strong	C-Cl Stretch	The stretching vibration for the carbon-chlorine bond. [3]

| ~740 | Strong | ortho-disubstitution | C-H out-of-plane bending pattern for 1,2-disubstituted aromatic rings. |

## Mass Spectrometry (MS)

MS provides two critical pieces of information: the molecular weight of the compound and structural information based on its fragmentation pattern.

## Rationale & Experimental Design

Electron Ionization (EI) is a common, high-energy ionization technique that induces reproducible fragmentation, creating a "fingerprint" mass spectrum for the compound. A key feature to look for is the isotopic pattern of chlorine. Naturally occurring chlorine is a mixture of  $^{35}\text{Cl}$  (~75%) and  $^{37}\text{Cl}$  (~25%), so any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) with an approximate intensity ratio of 3:1.[5]

## Experimental Protocol: EI-MS

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- **Ionization:** Bombard the sample with high-energy electrons (typically 70 eV) in the ion source.[6]
- **Mass Analysis:** Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
- **Detection:** Detect the ions to generate the mass spectrum.

## Data Analysis & Fragmentation

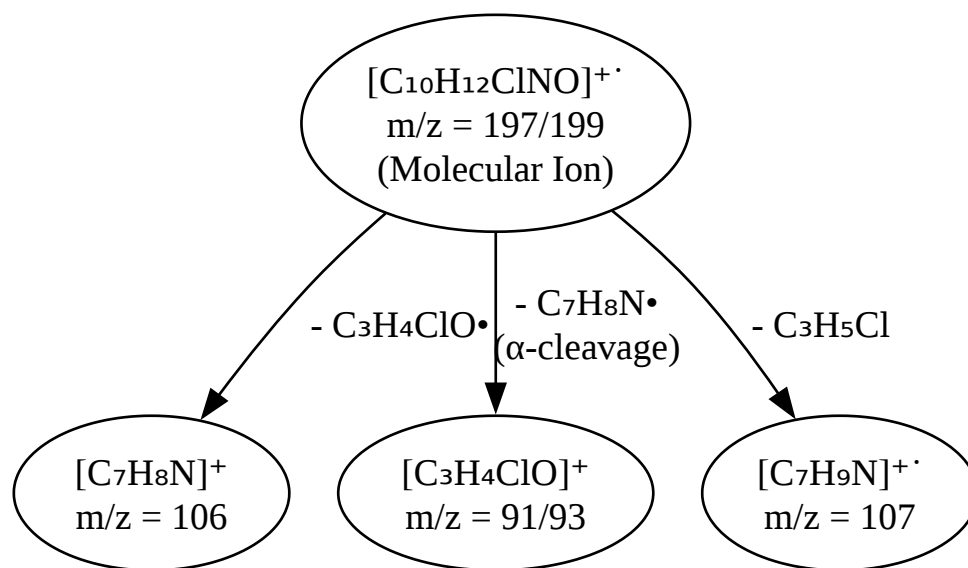
The mass spectrum confirms the molecular weight and provides insight into the molecule's stability and structure.

- **Molecular Ion ( $M^+$ ):** The molecular ion peak should be observed at m/z 197, corresponding to the molecular weight of the compound with the  $^{35}\text{Cl}$  isotope. A corresponding M+2 peak at m/z 199 with roughly one-third the intensity will confirm the presence of one chlorine atom.[5]
- **Key Fragmentation Pathways:** Amides often undergo characteristic cleavages.[7][8] The most common fragmentation is the cleavage of the amide bond (N-CO), which is a dominant pathway.[7][8]

Table 4: Predicted Major Fragments in EI-MS

m/z	Proposed Fragment Structure	Fragmentation Pathway
197/199	$[\text{C}_{10}\text{H}_{12}^{35}\text{ClNO}]^+ /$ $[\text{C}_{10}\text{H}_{12}^{37}\text{ClNO}]^+$	<b>Molecular Ion (<math>\text{M}^+</math>)</b>
107	$[\text{C}_7\text{H}_9\text{N}]^+$	Cleavage of the C-N bond with charge retention on the nitrogen-containing fragment.
106	$[\text{C}_7\text{H}_8\text{N}]^+$	Alpha-cleavage at the N-aryl bond followed by hydrogen rearrangement.
91	$[\text{C}_3\text{H}_4^{35}\text{Cl}]^+$	Cleavage of the amide C-N bond, forming the chloropropionyl cation.

| 77 |  $[\text{C}_6\text{H}_5]^+$  | Loss of CO from an acylium ion intermediate.[9] |



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## Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

- MS confirms the molecular formula  $C_{10}H_{12}ClNO$  and the presence of one chlorine atom.
- IR confirms the presence of a secondary amide group (N-H and C=O stretches) and an aromatic ring.
- $^{13}C$  and DEPT-135 NMR confirm the presence of 10 unique carbons, including a carbonyl, six aromatic carbons (four CH, two quaternary), two aliphatic  $CH_2$  groups, and one  $CH_3$  group.
- $^1H$  NMR aligns perfectly with the proposed structure, showing the amide proton, four aromatic protons, two distinct methylene groups as triplets, and an aromatic methyl group as a singlet. The integrations match the number of protons in each environment.

Collectively, these datasets provide unambiguous and self-validating proof of the structure as **3-chloro-N-(2-methylphenyl)propanamide**.

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